molecular formula C10H16F6N2O2 B3830194 ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B3830194
M. Wt: 310.24 g/mol
InChI Key: WJZOXONKGPTCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChEI, is a chemical compound that has been extensively studied for its potential use in scientific research applications. AChEI is a potent acetylcholinesterase inhibitor that has been shown to have significant effects on the biochemical and physiological processes in the body. In

Mechanism of Action

Ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate increases the concentration of acetylcholine in the synaptic cleft, leading to increased activation of cholinergic receptors. This increased activation of cholinergic receptors has been shown to have significant effects on various physiological processes such as memory, learning, and muscle contraction.
Biochemical and Physiological Effects:
ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been shown to have significant biochemical and physiological effects on the body. It has been shown to improve cognitive function in patients with Alzheimer's disease and other forms of dementia by increasing the concentration of acetylcholine in the brain. ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has also been shown to improve muscle strength and function in patients with myasthenia gravis by increasing the concentration of acetylcholine at the neuromuscular junction.

Advantages and Limitations for Lab Experiments

Ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has several advantages for use in lab experiments. It is a potent acetylcholinesterase inhibitor that has been extensively studied for its effects on various physiological processes. ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate also has some limitations for use in lab experiments. It can be toxic at high concentrations, and its effects can be difficult to quantify due to its complex mechanism of action.

Future Directions

There are several future directions for research on ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate. One area of research is the development of new ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate derivatives with improved potency and selectivity. Another area of research is the investigation of the effects of ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate on other physiological processes such as inflammation and immune function. Additionally, further research is needed to investigate the potential use of ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate in the treatment of other diseases such as multiple sclerosis and spinal cord injury.
Conclusion:
In conclusion, ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a potent acetylcholinesterase inhibitor that has been extensively studied for its potential use in scientific research applications. ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has significant effects on the biochemical and physiological processes in the body, making it a valuable tool for researchers. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential uses of ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate in scientific research.

Scientific Research Applications

Ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been extensively studied for its potential use in scientific research applications. It has been shown to have significant effects on the biochemical and physiological processes in the body, making it a valuable tool for researchers. ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been used to study the role of acetylcholine in various physiological processes such as memory, learning, and muscle contraction. It has also been used to investigate the pathophysiology of various diseases such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

properties

IUPAC Name

ethyl N-[2-(butan-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F6N2O2/c1-4-6(3)17-8(9(11,12)13,10(14,15)16)18-7(19)20-5-2/h6,17H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZOXONKGPTCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(C(F)(F)F)(C(F)(F)F)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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